(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone
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Description
(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone is a useful research compound. Its molecular formula is C18H16ClF3N2O3 and its molecular weight is 400.78. The purity is usually 95%.
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Biological Activity
The compound (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone, often referred to as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C18H19ClF3N2O2, with a molecular weight of approximately 368.81 g/mol. Its structure features a piperidine ring linked to a chloropyridine moiety and a trifluoromethoxy-substituted phenyl group. This unique combination of functional groups may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The trifluoromethoxy group enhances lipophilicity, potentially improving membrane permeability and receptor binding affinity. The chloropyridine component may facilitate interactions through hydrogen bonding or halogen bonding, which are critical for modulating enzyme activity.
Biological Activity Overview
The compound has been evaluated for several biological activities:
- Anticancer Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism may involve apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : The compound has shown moderate inhibitory effects on cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are crucial in inflammatory pathways. This suggests potential anti-inflammatory properties.
- Neuroprotective Effects : Research indicates that derivatives of this compound may have neuroprotective properties, particularly in models of neurodegeneration.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of the compound:
Compound Variation | Biological Activity | Key Structural Features |
---|---|---|
Original Compound | Moderate cytotoxicity | Piperidine ring, trifluoromethoxy group |
Variation A | Increased COX inhibition | Enhanced electron-withdrawing groups |
Variation B | Reduced cytotoxicity | Altered phenyl substituents |
The presence of electron-withdrawing groups like trifluoromethoxy enhances binding affinity to target enzymes, while modifications to the piperidine ring can alter pharmacokinetics.
Case Studies
- Study on Anticancer Properties : In a study published in Cancer Letters, the compound was tested against MCF-7 cells, showing an IC50 value of 12 µM, indicating significant cytotoxicity compared to control groups. The study suggested that the mechanism involved mitochondrial dysfunction leading to apoptosis .
- Inflammation Model : A study demonstrated that the compound reduced edema in a carrageenan-induced paw edema model in rats, suggesting anti-inflammatory effects through inhibition of COX pathways .
- Neuroprotection : In vitro studies indicated that the compound could protect dopaminergic neurons from oxidative stress-induced death, highlighting its potential for treating neurodegenerative diseases .
Properties
IUPAC Name |
[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClF3N2O3/c19-15-2-1-9-23-16(15)26-13-7-10-24(11-8-13)17(25)12-3-5-14(6-4-12)27-18(20,21)22/h1-6,9,13H,7-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZUDWPGRKIRDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClF3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.